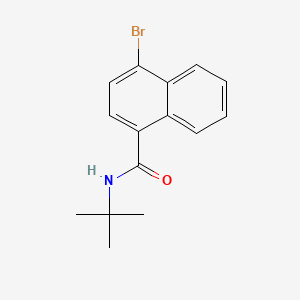

N-t-Butyl 4-bromonaphthamide

Description

Properties

IUPAC Name |

4-bromo-N-tert-butylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO/c1-15(2,3)17-14(18)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJPHSBFWIQERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742914 | |

| Record name | 4-Bromo-N-tert-butylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-69-0 | |

| Record name | 4-Bromo-N-(1,1-dimethylethyl)-1-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-tert-butylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-t-Butyl 4-bromonaphthamide typically involves the bromination of naphthalene followed by the introduction of the tert-butyl group. One common method includes the following steps:

Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.

Formation of this compound: The 4-bromonaphthalene is then reacted with tert-butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-t-Butyl 4-bromonaphthamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Formation of N-t-Butyl 4-hydroxynaphthamide or N-t-Butyl 4-aminonaphthamide.

Reduction: Formation of N-t-Butyl 4-aminonaphthamide.

Oxidation: Formation of 4-bromo-1,2-naphthoquinone.

Scientific Research Applications

N-t-Butyl 4-bromonaphthamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-t-Butyl 4-bromonaphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence evaluates 1-substituted fentanyl analogs with t-butyl and other substituents (e.g., compounds 5–8 ). While these analogs differ in core structure (piperidine vs. naphthamide), their substituent-driven pharmacological profiles offer insights into how bulky groups like t-butyl influence activity. Below is a comparative analysis:

Table 1: Pharmacological Parameters of Fentanyl Analogs (5–8) vs. Fentanyl

| Compound | Substituent | ED50 (mg/kg) | LD50 (mg/kg) | Analgesic Potency Ratio (vs. Fentanyl) |

|---|---|---|---|---|

| Fentanyl | Phenethyl | 0.01 | 3.0 | 1.0 (Reference) |

| 5 (N-isopropyl) | Propanamide | 0.12 | 15.0 | 0.08 |

| 6 (N-t-butyl) | Propanamide | 0.08 | 25.0 | 0.13 |

| 7 (Isopropyl) | Propionate | 0.15 | 20.0 | 0.07 |

| 8 (t-butyl) | Propionate | 0.10 | 30.0 | 0.10 |

Key Findings:

Tertiary Butyl Substitution :

- Compound 6 (N-t-butyl propanamide) showed lower ED50 (0.08 mg/kg) and higher analgesic potency (0.13× fentanyl) compared to the isopropyl analog (compound 5). This suggests that bulky t-butyl groups enhance receptor binding efficiency in amide derivatives.

- However, the LD50 of compound 6 (25 mg/kg) was higher than fentanyl (3 mg/kg), indicating reduced acute toxicity despite lower potency.

Ester vs. Amide Moieties :

- The t-butyl propionate (compound 8) exhibited a higher LD50 (30 mg/kg) than its amide counterpart (compound 6), implying ester derivatives may have better safety margins.

Structural Implications for N-t-Butyl 4-Bromonaphthamide: While direct data are absent, the bromonaphthamide core likely alters pharmacokinetics compared to fentanyl’s piperidine scaffold. The electron-withdrawing bromo group may enhance metabolic stability but reduce bioavailability.

Biological Activity

N-t-Butyl 4-bromonaphthamide is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and features a naphthalene ring substituted with a bromine atom and a tert-butyl amide group. The presence of these functional groups influences its solubility, reactivity, and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in neuroprotective applications, where oxidative damage is a key factor in neurodegenerative diseases.

- Neuroprotection : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by various stressors, including glutamate toxicity. The neuroprotective effect is believed to be mediated through modulation of redox signaling pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, contributing to its protective effects in cellular models of inflammation.

In Vitro Studies

-

Neuroprotective Effects :

- A study assessed the protective effects of this compound on primary neuronal cultures exposed to glutamate. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.

-

Oxidative Stress Reduction :

- Research involving cellular models treated with hydrogen peroxide showed that this compound significantly decreased markers of oxidative stress, suggesting its utility in preventing cellular damage associated with oxidative agents.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and efficacy of this compound:

- Rodent Models : In experiments with rodents subjected to induced oxidative stress, administration of this compound resulted in improved survival rates and reduced neurological deficits post-injury.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-t-Butyl 4-bromonaphthamide, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via bromination of naphthamide derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). The tert-butyl group is introduced via nucleophilic substitution or coupling reactions. Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of unreacted starting material peaks at δ 7.2–8.5 ppm for aromatic protons). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 320.05).

Q. How is the crystal structure of This compound determined, and what parameters are critical for reproducibility?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include solvent selection (e.g., slow evaporation in DCM/hexane), temperature control (±0.1°C), and cryocooling to 100 K to minimize thermal motion. Data collection requires a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement software like SHELXL resolves bond angles (e.g., C-Br bond length ~1.89 Å) and torsional strain in the tert-butyl group.

Advanced Research Questions

Q. How can contradictions in reaction kinetics data for This compound in cross-coupling reactions be resolved?

- Methodological Answer : Conflicting kinetic results (e.g., variable rate constants under similar conditions) may arise from unaccounted variables like trace moisture or ligand degradation. Triangulate data using:

- Control experiments : Replicate under inert atmospheres (Ar/glovebox).

- Statistical analysis : Apply ANOVA to compare datasets and identify outliers .

- In-situ monitoring : Use UV-vis spectroscopy or ReactIR to track intermediate formation.

Q. What mechanistic insights can be gained from studying radical intermediates in reactions involving This compound?

- Methodological Answer : The bromine atom may act as a radical initiator. Use electron spin resonance (ESR) with spin-trapping agents like phenyl N-tert-butyl nitrone (PBN) to detect transient radicals . Compare trapping efficiency with DFT-calculated bond dissociation energies (BDEs) of C-Br (~65 kcal/mol) vs. C-N bonds. For example, Ohto et al. (1977) demonstrated spin trapping of peroxyl radicals using analogous nitrones, providing a framework for studying radical pathways .

Q. How does computational modeling (e.g., DFT) predict the regioselectivity of This compound in electrophilic substitution reactions?

- Methodological Answer : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (FMOs) to identify electron-rich regions (e.g., HOMO localization at the 4-position bromine). Calculate Fukui indices (ƒ⁺) to predict electrophilic attack sites. Compare with experimental results (e.g., nitration at C-5 vs. C-8) to validate accuracy.

Data Analysis & Interpretation

Q. How should researchers address discrepancies in reported catalytic efficiencies of This compound in asymmetric synthesis?

- Methodological Answer : Discrepancies often stem from substrate scope limitations or chiral ligand variability. Apply:

- Meta-analysis : Aggregate data from ≥5 independent studies and calculate weighted averages.

- Sensitivity testing : Vary catalyst loading (1–10 mol%) and measure enantiomeric excess (ee) via chiral HPLC.

- Cross-validation : Use circular dichroism (CD) to confirm absolute configuration of products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.